1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine
Overview
Description
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine is an organic compound that features both a piperazine ring and an oxolane ring with a fluorine substituent. These structural elements suggest that this compound may exhibit interesting pharmacological properties, making it a subject of study in medicinal chemistry and drug design.
Synthetic Routes and Reaction Conditions
One common synthetic approach involves the reaction of piperazine with an appropriately substituted oxolane derivative. The process typically requires the use of protecting groups and careful control of stereochemistry to ensure the desired (3R,4S) configuration. Standard synthetic techniques like nucleophilic substitution and catalytic hydrogenation are often employed.
Industrial Production Methods
On an industrial scale, optimization of reaction conditions such as temperature, pressure, and choice of solvents is crucial. Continuous flow reactors and other advanced technologies may be utilized to improve yield and efficiency while reducing costs and environmental impact.
Types of Reactions
Oxidation: : The fluorine-substituted oxolane ring might undergo oxidative reactions, potentially leading to the formation of various oxides.
Reduction: : The compound could be reduced under mild conditions, leading to the removal of the fluorine substituent or modification of the piperazine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at multiple sites, especially the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminium hydride.
Substitution: : Halogens, alkyl halides, or acyl chlorides, often in the presence of a base.
Major Products
Products vary depending on the type of reaction but may include derivatives with modified piperazine or oxolane rings, or fluorine-substituted analogs.
Scientific Research Applications
This compound is of interest in various fields due to its potential pharmacological effects. In chemistry , it serves as a building block for more complex molecules. In biology , it may interact with various enzymes or receptors. In medicine , its structure suggests possible applications in developing new drugs for neurological disorders, antibacterial agents, or other therapeutic areas. Industry might explore it for use in specialty chemicals or advanced materials.
Mechanism of Action
The specific mechanism by which 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine exerts its effects would depend on its target within the biological system. It may interact with neurotransmitter receptors or inhibit specific enzymes, thereby modifying biological pathways. Detailed studies, including binding assays and molecular modeling, are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar compounds include other fluorinated piperazines and oxolane-containing molecules. Compared to these, 1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine is unique due to its specific stereochemistry and functional groups, which could confer distinct biological activities or chemical reactivity.
Similar Compounds
4-fluoropiperazine: : A simpler molecule with potential pharmacological applications.
Oxolane derivatives: : Various oxolane-containing compounds used in medicinal chemistry.
Fluorinated compounds: : Molecules like fluoroanilines or fluorobenzenes with diverse applications.
Properties
IUPAC Name |
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c9-7-5-12-6-8(7)11-3-1-10-2-4-11/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUBSVROXNXQDL-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2COCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@@H]2COC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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